DSPE-PEG1000-YIGSR

Laminin receptor Binding affinity IC50

DSPE-PEG1000-YIGSR is a functionalized lipopolymer that competitively antagonizes the 67 kDa laminin receptor (67LR) with high affinity (IC50 1-5 nM), reducing tumor cell adhesion by up to 55%. Unlike RGD or IKVAV peptides, it selectively inhibits metastasis without promoting angiogenesis, making it essential for cancer research and endothelialization studies. Order this lipid-PEG conjugate for reproducible, receptor-specific targeting in drug delivery and tissue engineering.

Molecular Formula C26H42N8O8
Molecular Weight 594.7 g/mol
CAS No. 120940-31-0
Cat. No. B039488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG1000-YIGSR
CAS120940-31-0
SynonymsTyr-Ile-Gly-Ser-Arg
tyrosyl-isoleucyl-glycyl-seryl-arginine
YIGSR
Molecular FormulaC26H42N8O8
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1
InChIKeyMWOGMBZGFFZBMK-LJZWMIMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YIGSR (CAS 120940-31-0) Procurement Guide: Laminin-Derived Pentapeptide for Metastasis and Cell Adhesion Research


Tyrosyl-isoleucyl-glycyl-seryl-arginine (YIGSR) is a synthetic pentapeptide corresponding to residues 929-933 of the laminin β1 chain. It functions as a competitive antagonist of the 67 kDa laminin receptor (67LR), thereby inhibiting laminin-mediated cell adhesion, migration, and tumor metastasis [1]. YIGSR is distinct from other laminin-derived peptides (e.g., IKVAV, RGD) in its receptor specificity and functional outcomes, making it a critical tool for studies in oncology, tissue engineering, and cell biology [2].

Why YIGSR (120940-31-0) Cannot Be Replaced by Generic Laminin Peptides or RGD Analogs


YIGSR is not functionally interchangeable with other laminin-derived peptides (e.g., IKVAV, AG73) or RGD-based motifs due to its unique receptor target (67LR vs. integrins) and its inverse biological activity. While IKVAV and AG73 promote tumor angiogenesis and metastasis, YIGSR inhibits these processes [1]. Similarly, RGD peptides bind integrins and mediate broad cell adhesion, whereas YIGSR exhibits cell-type-specific modulation, selectively enhancing endothelial cell migration without affecting smooth muscle cells [2]. These differences preclude substitution and mandate precise selection for experimental or therapeutic applications.

Quantitative Differentiation Evidence for YIGSR (120940-31-0) vs. Closest Analogs


Receptor Binding Affinity: YIGSR vs. Laminin and mEGF Peptide

YIGSR (as CDPGYIGSR) binds the 67 kDa laminin receptor with high affinity, exhibiting an IC50 of 1-5 nM for displacement of I-laminin in whole cell receptor assays. This affinity is comparable to that of intact laminin and the mEGF-(33-42) peptide [1]. In cell attachment assays, the IC50 for CDPGYIGSR is 230-390 nM, which is 1000-fold lower than that of laminin (0.2-0.3 nM), indicating a reduced but still potent ability to block cell adhesion [1].

Laminin receptor Binding affinity IC50

Functional Antagonism: YIGSR Inhibits Angiogenesis vs. IKVAV Promotes It

In contrast to IKVAV, which promotes angiogenesis and tumor growth, YIGSR inhibits these processes. YIGSR decreases tumor growth and experimental metastasis via the 32/67 kD receptor, while IKVAV increases tumor growth, angiogenesis, and protease activity through integrin receptors [1]. This functional divergence is consistently observed across multiple studies, underscoring the distinct biological pathways activated by each peptide [1].

Angiogenesis Metastasis Laminin peptides

Cell-Type Specific Modulation: YIGSR Selectively Enhances Endothelial Cell Migration vs. RGD

When combined with RGD in PEG hydrogels, YIGSR selectively enhances the migration of human microvascular endothelial cells (MVEC) by 25% compared to RGD alone (p<0.05). No corresponding effect was observed on human vascular smooth muscle cells (HVSMC) [1]. This demonstrates a cell-type-specific synergy that is not achievable with RGD or YIGSR alone.

Cell migration Endothelial cells RGD peptide Tissue engineering

Inhibition of Tumor Cell Adhesion: YIGSR vs. RGD Peptides in Hepatocellular Carcinoma

Adhesion of hepatocellular carcinoma (HCC) cells to laminin is YIGSR-dependent, while adhesion to fibronectin and type IV collagen is RGD-dependent. YIGSR (as CDPGYIGSR) reduces adhesion strength of HCC cells by up to 55% in a concentration-dependent manner [1]. This differential ECM specificity highlights the unique role of YIGSR in targeting laminin-mediated adhesion pathways.

Cell adhesion Hepatocellular carcinoma Metastasis inhibition

Sequence-Stability Relationship: YIGSR is the Most Stable Among Mutants

Molecular dynamics simulations and Langmuir film experiments demonstrate that native YIGSR is the most stable sequence compared to single-point mutants (YIGSQ, YIGSD, YIGSN, YIGSS). The order of minimized energy is YIGSR < YIGSQ < YIGSD < YIGSN < YIGSS, and YIGSR exhibits the highest surface activity [1]. Mutation of the terminal arginine to lysine (YIGSK) significantly reduces bioactivity [2].

Peptide stability Molecular dynamics Surface activity

YIGSR (120940-31-0): High-Value Research and Industrial Use Cases


Metastasis Inhibition Studies: Validating Anti-Adhesive Mechanisms

YIGSR is the preferred tool for investigating laminin-67LR interactions in cancer metastasis. Its ability to reduce tumor cell adhesion to laminin by up to 55% [1] and inhibit experimental metastasis in vivo [2] makes it essential for mechanistic studies and preclinical evaluation of anti-metastatic strategies.

Vascular Graft Endothelialization: Selective Enhancement of Endothelial Cell Migration

In tissue engineering, YIGSR is used to functionalize biomaterial surfaces to promote rapid endothelialization. Its selective 25% enhancement of MVEC migration over RGD alone [3] enables the design of vascular grafts with improved patency and reduced thrombogenicity, without stimulating smooth muscle cell hyperplasia.

Laminin Receptor Binding Assays: Reference Ligand for 67LR Characterization

As a high-affinity ligand (IC50 1-5 nM) [4] for the 67LR, YIGSR serves as a reference compound in competitive binding assays, receptor localization studies, and screening of novel 67LR-targeting agents. Its well-defined binding parameters allow for quantitative comparison across experiments.

Peptide Stability and Formulation Development: Benchmark for Peptidomimetic Design

YIGSR's relatively poor in vivo stability [5] and defined structure-stability relationships [6] make it a valuable benchmark for developing stabilized analogs, peptidomimetics, or drug delivery systems (e.g., PEGylation, polymer conjugation) aimed at improving half-life while retaining bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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